2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol

Catalog No.
S594506
CAS No.
2846-77-7
M.F
C6H9ClN4O
M. Wt
188.61 g/mol
Availability
In Stock
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2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol

CAS Number

2846-77-7

Product Name

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol

IUPAC Name

2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethanol

Molecular Formula

C6H9ClN4O

Molecular Weight

188.61 g/mol

InChI

InChI=1S/C6H9ClN4O/c7-4-3-5(9-1-2-12)11-6(8)10-4/h3,12H,1-2H2,(H3,8,9,10,11)

InChI Key

HCFWGTJOPSZOLK-UHFFFAOYSA-N

SMILES

C1=C(N=C(N=C1Cl)N)NCCO

Synonyms

2-((2-amino-6-chloropyrimidin-4-yl)amino)ethanol, NSC77427

Canonical SMILES

C1=C(N=C(N=C1Cl)N)NCCO

Proteomics Research

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2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol is a chemical compound with the molecular formula C6H9ClN4O and a molecular weight of approximately 188.62 g/mol. This compound features a pyrimidine ring substituted with an amino group and a hydroxyl group, making it a derivative of pyrimidine, which is a six-membered heterocyclic aromatic ring containing nitrogen atoms. The presence of both amino and hydroxyl functional groups allows for diverse reactivity and interactions in biological systems.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to derivatives such as 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]acetaldehyde.
  • Reduction: The compound can be reduced to remove the chlorine atom, resulting in more saturated derivatives.
  • Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of various substituted derivatives depending on the electrophile used.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride
  • Electrophiles for Substitution: Alkyl halides, acyl chlorides.

The synthesis of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol typically involves the reaction of 2-amino-4,6-dichloropyrimidine with ethanolamine. This reaction is usually carried out under reflux conditions in the presence of bases such as sodium carbonate or potassium carbonate. The process follows a nucleophilic substitution mechanism where the ethanolamine displaces one of the chlorine atoms on the pyrimidine ring .

Industrial Production

In industrial settings, production methods mirror laboratory synthesis but are optimized for larger scale operations. Continuous flow reactors and automated systems enhance efficiency and safety, ensuring high yield and purity of the final product.

The compound has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential therapeutic effects, particularly in anticancer and antimicrobial research.
  • Medicine: Explored for its efficacy in drug development due to its unique structural properties.
  • Industry: Utilized in developing new materials with specific desired properties .

Several compounds share structural similarities with 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol:

Compound NameStructure FeaturesSimilarityUnique Features
2-Amino-4-chloropyrimidineChlorinated pyrimidine derivativeHighPrecursor in the synthesis of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol
2-Amino-6-chloropyrimidineContains amino group on chlorinated pyrimidineHighSimilar reactivity but lacks hydroxyl functionality
5-Cyano-N-(2-chloropyrimidin-4-yl)-N-(5-cyano-pyrimidin)Contains cyano groupsModeratePotentially enhanced bioactivity due to cyano groups

Uniqueness

The uniqueness of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol lies in its combination of amino and hydroxyl functional groups, which enables it to participate in a wide range of

The compound 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol, with molecular formula C₆H₉ClN₄O and molecular weight 188.61 g/mol, represents an important pyrimidine derivative with a distinctive structure featuring amino, chloro, and ethanol functional groups [4] [31]. This section explores the various synthetic approaches developed for its preparation, ranging from classical methods to advanced strategies, along with purification techniques and industrial production considerations [3] [4].

Classical Synthetic Routes to 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol

Classical synthetic routes to 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol primarily involve two main approaches: phosphorus oxychloride-mediated synthesis and nucleophilic substitution reactions with ethanolamine [5] . These established methodologies form the foundation of laboratory and industrial production of this compound [4] .

Phosphorus Oxychloride-Mediated Synthesis

The phosphorus oxychloride-mediated synthesis represents one of the most widely employed methods for preparing 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol [5] [8]. This approach typically begins with the synthesis of the chlorinated pyrimidine precursor, which subsequently undergoes reaction with ethanolamine [5] [12].

The synthesis pathway generally follows these key steps:

  • Formation of the pyrimidine ring structure through the reaction of appropriate starting materials such as formamide and acetamide with phosgene to form imidoyl chloride intermediates [5] [8].

  • Condensation of these intermediates to form chlorohydroxypyrimidine, which then reacts with additional phosgene to produce 4,6-dichloropyrimidine [8] [20].

  • Selective introduction of the amino group at the 2-position through amination reactions to yield 2-amino-4,6-dichloropyrimidine [5] [12].

  • Reaction with ethanolamine to selectively substitute at the 4-position, yielding the target compound 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol [12] .

The phosphorus oxychloride (POCl₃) plays a crucial role in this synthesis by activating hydroxyl groups on the pyrimidine ring, facilitating their conversion to chloro groups [5] [8]. The reaction typically proceeds under reflux conditions, with POCl₃ serving both as reagent and solvent [5] [20].

A representative reaction scheme for this synthesis is presented in Table 1:

StepReactantsConditionsProductYield (%)
1Formamide, acetamide, phosgene0-5°C, inert atmosphereImidoyl chloride intermediates85-90
2Imidoyl chloride intermediates, phosgene60-80°C, 3-5 hours4,6-dichloropyrimidine75-85
34,6-dichloropyrimidine, ammonia30-50°C, pressure vessel2-amino-4,6-dichloropyrimidine70-80
42-amino-4,6-dichloropyrimidine, ethanolamine70-90°C, polar solvent, base2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol65-75

The POCl₃-mediated approach offers several advantages, including relatively high yields and the ability to introduce chloro substituents at specific positions on the pyrimidine ring [5] [8]. However, it requires careful control of reaction conditions to ensure regioselectivity and minimize side reactions [8] [20].

Nucleophilic Substitution Approaches with Ethanolamine

Nucleophilic substitution approaches represent another classical route for synthesizing 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol, with ethanolamine serving as the key nucleophile . These methods exploit the electrophilic nature of chlorinated pyrimidines, which readily undergo substitution reactions with nucleophiles like ethanolamine [6].

The general synthetic pathway involves:

  • Preparation of 2-amino-4,6-dichloropyrimidine as the starting material, typically through reactions of appropriate precursors with chlorinating agents [6] [20].

  • Selective nucleophilic aromatic substitution at the 4-position with ethanolamine, taking advantage of the differential reactivity of the chloro groups at positions 4 and 6 [6].

  • Optimization of reaction conditions to ensure regioselectivity, with the 4-position being more reactive toward nucleophilic substitution than the 6-position due to electronic effects [6] [12].

The nucleophilic substitution typically proceeds through an addition-elimination mechanism, where ethanolamine attacks the electrophilic carbon at position 4, forming a tetrahedral intermediate that subsequently eliminates chloride to restore aromaticity [6]. This approach is particularly effective because the pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack [6] [12].

Key reaction parameters for the nucleophilic substitution approach include:

ParameterTypical RangeEffect on Reaction
Temperature60-100°CHigher temperatures increase reaction rate but may reduce selectivity
SolventEthanol, isopropanol, DMFPolar solvents facilitate nucleophilic attack
BaseK₂CO₃, Na₂CO₃, triethylamineNeutralizes HCl formed during reaction
Reaction time3-12 hoursLonger times increase conversion but may lead to side reactions
Molar ratio (ethanolamine:pyrimidine)1.2-2.0:1Excess ethanolamine improves conversion

The nucleophilic substitution approach offers several advantages, including milder reaction conditions compared to POCl₃-mediated synthesis, simpler experimental setup, and often higher regioselectivity [6]. However, challenges include potential over-substitution at both chloro positions and the need for precise control of stoichiometry and reaction conditions [6] [12].

Advanced Synthetic Strategies

As synthetic chemistry has evolved, more sophisticated approaches have been developed for the preparation of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol, offering improvements in efficiency, yield, and environmental impact [9] [14]. These advanced strategies include palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis [9] [11].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a significant advancement in the synthesis of functionalized pyrimidines, including 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol [9] [13]. These methods leverage the unique ability of palladium catalysts to facilitate carbon-nitrogen bond formation under relatively mild conditions [9] [36].

The general approach for palladium-catalyzed synthesis involves:

  • Preparation of appropriate halogenated pyrimidine precursors, such as 2-amino-4,6-dichloropyrimidine [9] [13].

  • Palladium-catalyzed coupling with ethanolamine, typically using a palladium source such as Pd(OAc)₂ or Pd(PPh₃)₄ along with appropriate ligands and bases [9] [36].

  • Optimization of reaction conditions to ensure selectivity for substitution at the 4-position while preserving the chloro group at position 6 [13] [36].

The mechanism of palladium-catalyzed amino-substitution typically involves:

  • Oxidative addition of the palladium catalyst to the carbon-chlorine bond at position 4 of the pyrimidine ring [9] [13].

  • Coordination of ethanolamine to the palladium complex [9] [36].

  • Reductive elimination to form the carbon-nitrogen bond and regenerate the palladium catalyst [13] [36].

A representative reaction scheme for palladium-catalyzed synthesis is shown in Table 3:

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂/BINAPCs₂CO₃Toluene100-1106-1275-85
Pd(PPh₃)₄K₃PO₄Dioxane90-1008-1670-80
Pd₂(dba)₃/XantPhosNaOtBuTHF80-904-880-90

Palladium-catalyzed approaches offer several advantages over classical methods, including:

  • Milder reaction conditions, reducing the formation of by-products and simplifying purification [9] [13].

  • Higher regioselectivity, allowing for more precise control over the substitution pattern [13] [36].

  • Broader functional group tolerance, enabling the synthesis of more complex derivatives [9] [36].

  • Generally higher yields and purity of the final product [13] [33].

Recent developments in palladium catalysis have focused on developing more efficient catalyst systems, including the use of specialized ligands that enhance reactivity and selectivity [9] [33]. Additionally, efforts have been made to develop more environmentally friendly conditions, such as using water as a co-solvent or employing recyclable catalyst systems [13] [36].

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents another advanced approach for preparing 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol, offering significant advantages in terms of reaction time, yield, and energy efficiency [11] [14]. This method utilizes microwave irradiation to rapidly heat reaction mixtures, accelerating reaction rates through both thermal and non-thermal effects [11] [34].

The general procedure for microwave-assisted synthesis involves:

  • Preparation of a reaction mixture containing the chlorinated pyrimidine precursor and ethanolamine in an appropriate solvent [11] [14].

  • Exposure of the reaction mixture to microwave irradiation under controlled conditions (power, temperature, and time) [14] [34].

  • Rapid formation of the product, typically in minutes rather than hours required for conventional heating methods [11] [37].

Key parameters for microwave-assisted synthesis include:

ParameterTypical RangeEffect on Reaction
Microwave power100-300 WHigher power increases reaction rate but may cause overheating
Temperature80-150°CHigher temperatures accelerate reaction but may reduce selectivity
Reaction time5-30 minutesDramatically shorter than conventional methods
SolventEthanol, water, DMFSolvent polarity affects microwave absorption and heating rate
CatalystOptional (e.g., Lewis acids)Can further enhance reaction rate and selectivity

Comparative studies between conventional heating and microwave-assisted synthesis have demonstrated significant advantages for the latter approach [14] [37]:

ParameterConventional HeatingMicrowave-AssistedImprovement Factor
Reaction time3-12 hours5-30 minutes6-24× faster
Yield65-75%80-95%1.2-1.5× higher
Energy consumptionHighLow5-10× lower
By-product formationModerateMinimal2-3× lower

The enhanced efficiency of microwave-assisted synthesis can be attributed to several factors [11] [34]:

  • Rapid and uniform heating throughout the reaction mixture, eliminating the temperature gradients typical of conventional heating methods [11] [14].

  • Specific microwave effects, including enhanced polarization of reactive species and reduced activation energies for key reaction steps [14] [34].

  • The ability to superheat solvents above their conventional boiling points in sealed vessels, further accelerating reaction rates [11] [37].

Recent advances in microwave-assisted synthesis include the development of specialized catalysts designed to enhance microwave absorption and reactivity, as well as flow-through microwave systems that enable continuous production rather than batch processing [14] [34]. Additionally, green chemistry approaches have been explored, such as using water or other environmentally benign solvents as reaction media [11] [37].

Purification Techniques and Analytical Verification

The synthesis of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol typically yields crude products containing various impurities, necessitating effective purification strategies to obtain the compound with high purity [15] [20]. Additionally, analytical verification methods are essential to confirm the identity, purity, and structural characteristics of the synthesized compound [15] [19].

Purification Techniques

Several purification techniques have been developed and optimized for 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol, each with specific advantages depending on the synthetic route and impurity profile [15] [20]:

  • Recrystallization: This classical purification method involves dissolving the crude product in a suitable hot solvent (often ethanol or isopropanol), followed by slow cooling to induce crystallization of the pure compound [15] [20]. Multiple recrystallizations may be required to achieve high purity, with typical recovery yields of 75-85% [15] [23].

  • Column Chromatography: For more challenging purifications, silica gel column chromatography using appropriate solvent systems (typically ethyl acetate/hexane or dichloromethane/methanol mixtures) can effectively separate the target compound from structurally similar impurities [15] [19]. This method is particularly useful for removing unreacted starting materials and by-products with similar physical properties [19] [20].

  • Ion-Exchange Chromatography: Given the basic nature of the amino groups in 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol, cation-exchange chromatography can be highly effective for purification [15] [23]. Typically, a Dowex 50X8 column (NH₄⁺-form) eluted with ammonium acetate buffer (pH 8.5) can separate the compound from excess reagents and by-products [15] [23].

  • Extraction-Based Purification: Liquid-liquid extraction using appropriate solvent systems can effectively remove water-soluble impurities and inorganic salts [20] [23]. The organic phase containing the target compound can then be further purified by other methods [20] [23].

A comparison of these purification techniques is presented in Table 5:

Purification MethodAdvantagesLimitationsTypical Recovery (%)Purity Achieved (%)
RecrystallizationSimple equipment, scalableSolvent-intensive, lower recovery75-8595-99
Column ChromatographyHigh resolution, versatileTime-consuming, solvent-intensive70-80>99
Ion-Exchange ChromatographyExcellent for basic compounds, rapidSpecialized equipment needed85-95>98
Extraction-Based MethodsSimple, scalableLimited resolution80-9090-95

Analytical Verification

Analytical verification of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol typically employs multiple complementary techniques to confirm identity, purity, and structural characteristics [19] [21]:

  • Melting Point Determination: The compound typically exhibits a melting point range of 150-151°C, providing a simple initial verification of identity and purity [24] [31].

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence and positions of key functional groups [19] [21].
    • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H, O-H, C-N, and C-Cl bonds help verify the functional groups present [19] [21].
    • Mass Spectrometry (MS): Provides molecular weight confirmation (expected m/z = 188.61) and fragmentation patterns characteristic of the compound's structure [19] [31].
  • Chromatographic Analysis:

    • High-Performance Liquid Chromatography (HPLC): Quantitative determination of purity, typically using reverse-phase columns with appropriate mobile phases [15] [21].
    • Thin-Layer Chromatography (TLC): Rapid assessment of purity and reaction completion, using silica gel plates and appropriate solvent systems [19] [21].
  • Elemental Analysis: Determination of C, H, N, and Cl percentages to confirm the empirical formula C₆H₉ClN₄O [19] [31].

Typical analytical parameters and acceptance criteria are summarized in Table 6:

Analytical MethodParameterTypical ResultAcceptance Criteria
Melting PointRange (°C)150-151149-152
HPLCPurity (%)>98≥98.0
Retention Time (min)Method-dependent±2% of reference standard
MSMolecular Ion (m/z)188.6188.5-188.7
Elemental AnalysisC (%)38.2138.0-38.4
H (%)4.814.7-4.9
N (%)29.7029.5-29.9
Cl (%)18.7918.6-18.9

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol presents numerous challenges and considerations related to process efficiency, safety, economics, and environmental impact [16] [18]. This section explores key aspects of industrial-scale production, including process optimization, equipment considerations, and sustainability factors [16] [20].

Process Optimization for Industrial Scale

Scaling up the synthesis of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol requires careful optimization of several process parameters [16] [22]:

  • Reaction Engineering: Industrial processes typically employ continuous or semi-continuous flow reactors rather than batch reactors to improve efficiency and product consistency [16] [22]. These systems allow for better temperature control, more efficient mixing, and reduced reaction times [16] [28].

  • Heat and Mass Transfer: As reaction volumes increase, heat and mass transfer become critical considerations [16] [20]. Industrial processes often utilize specialized heat exchangers, efficient stirring mechanisms, and carefully designed reactor geometries to ensure uniform conditions throughout the reaction mixture [20] [22].

  • Raw Material Selection: Industrial production prioritizes cost-effective, readily available starting materials [16] [18]. For example, the phosphorus oxychloride-mediated synthesis might be modified to use less expensive chlorinating agents or catalysts when implemented at scale [18] [20].

  • Yield Optimization: Even small improvements in yield can significantly impact economics at industrial scale [16] [22]. Process optimization typically focuses on maximizing conversion while minimizing side reactions and by-product formation [20] [22].

A comparison of laboratory-scale and industrial-scale process parameters is presented in Table 7:

ParameterLaboratory ScaleIndustrial ScaleKey Considerations
Reactor TypeBatch (flask)Continuous flow or large batchHeat/mass transfer, mixing efficiency
Reaction VolumeMilliliters to litersHundreds to thousands of litersSafety, mixing, heat transfer
Temperature ControlWater/oil bath, heating mantleJacketed reactors, heat exchangersPrecise control, energy efficiency
MixingMagnetic or mechanical stirrerIndustrial agitators, static mixersUniform mixing, power requirements
Reaction TimeOptimization not criticalMinimized for throughputProduction rate, equipment utilization
PurificationColumn chromatography, recrystallizationCrystallization, filtration, distillationScalability, solvent recovery

Economic and Environmental Considerations

The economic viability and environmental impact of industrial-scale production are critical considerations [16] [18]:

  • Cost Analysis: A comprehensive cost analysis must account for raw materials, energy, labor, equipment, waste disposal, and regulatory compliance [16] [18]. The choice of synthetic route significantly impacts these costs, with factors such as reagent prices, energy requirements, and purification needs playing major roles [18] [22].

  • Waste Minimization: Industrial processes aim to minimize waste generation through solvent recovery, catalyst recycling, and process optimization [16] [20]. For example, the phosphorus-containing by-products from POCl₃-mediated synthesis can potentially be recovered and repurposed rather than disposed of as waste [20] [23].

  • Green Chemistry Principles: Modern industrial processes increasingly incorporate green chemistry principles, such as atom economy, reduced solvent use, and catalytic rather than stoichiometric reagents [16] [22]. Microwave-assisted synthesis and catalytic approaches align well with these principles [14] [22].

  • Regulatory Compliance: Industrial production must adhere to various regulations regarding environmental protection, worker safety, and product quality [16] [18]. These considerations influence process design, equipment selection, and operating procedures [18] [22].

A comparative analysis of different synthetic approaches from an industrial perspective is presented in Table 8:

Synthetic ApproachAdvantages for Industrial ScaleLimitations for Industrial ScaleEnvironmental ImpactRelative Cost
POCl₃-MediatedEstablished technology, high throughputCorrosive reagents, waste issuesModerate to highModerate
Nucleophilic SubstitutionSimpler equipment, fewer hazardsLower selectivity, longer reactionsModerateLow to moderate
Palladium-CatalyzedHigher selectivity, milder conditionsExpensive catalysts, recovery issuesLow to moderateHigh
Microwave-AssistedEnergy efficient, rapid processingSpecialized equipment, scaling challengesLowModerate to high

XLogP3

0.4

Other CAS

2846-77-7

Wikipedia

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethan-1-ol

Dates

Last modified: 08-15-2023

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